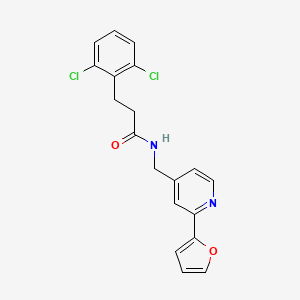![molecular formula C16H18ClN3O B2525792 2-(2-chlorophenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide CAS No. 2034245-93-5](/img/structure/B2525792.png)
2-(2-chlorophenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(2-chlorophenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide” is a chemical substance with the CAS No. 1783980-46-0 . It has a molecular weight of 233.70 .
Molecular Structure Analysis
The molecular structure of this compound is based on a 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core, which is substituted at different positions to give the final compound . The presence of the chlorophenyl and acetamide groups can have significant effects on the compound’s reactivity and properties.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. Unfortunately, specific information about the melting point, boiling point, density, and other physical properties of this compound are not available in the current resources .Applications De Recherche Scientifique
Antiviral Activity Against Hepatitis B Virus (HBV)
The compound exhibits promising antiviral activity against the hepatitis B virus (HBV). Specifically, it acts as a core protein allosteric modulator (CpAM) for HBV. Researchers have identified a series of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (THPP) derivatives, including our compound of interest. These THPP compounds effectively inhibit a wide range of nucleoside-resistant HBV variants . In an HBV AAV mouse model, a lead compound (designated as “45”) demonstrated significant suppression of HBV DNA viral load when administered orally.
Mécanisme D'action
Target of Action
The primary target of this compound is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the HBV, making it an attractive target for potential anti-HBV therapeutic agents .
Mode of Action
The compound acts as a core protein allosteric modulator (CpAM) for the inhibition of HBV . It effectively inhibits a broad range of nucleos(t)ide-resistant HBV variants . The interaction of the compound with its target results in the modulation of the conformation of the HBV core protein, thereby inhibiting the virus .
Biochemical Pathways
The compound affects the HBV life cycle by interacting with the HBV core protein . This interaction disrupts the normal functioning of the virus, leading to its inhibition . The downstream effects of this interaction include the reduction of HBV DNA viral load .
Pharmacokinetics
The compound demonstrates good bioavailability when administered orally . It has been shown to inhibit HBV DNA viral load in a HBV AAV mouse model . .
Result of Action
The molecular effect of the compound’s action is the inhibition of the HBV core protein, which leads to the disruption of the HBV life cycle . On a cellular level, this results in the reduction of HBV DNA viral load, thereby inhibiting the virus .
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O/c17-14-6-2-1-5-12(14)9-16(21)18-10-13-11-19-20-8-4-3-7-15(13)20/h1-2,5-6,11H,3-4,7-10H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUTSPJNWBXDJQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)CNC(=O)CC3=CC=CC=C3Cl)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-methoxybenzoate](/img/structure/B2525710.png)
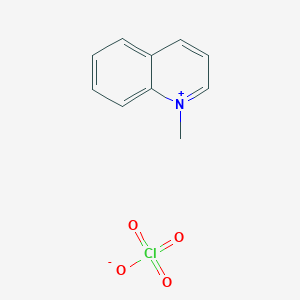
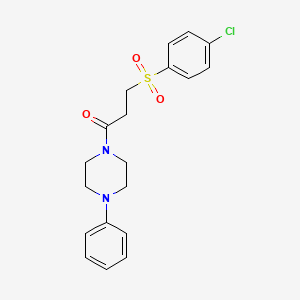
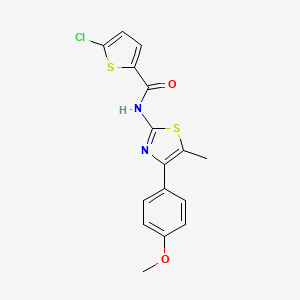

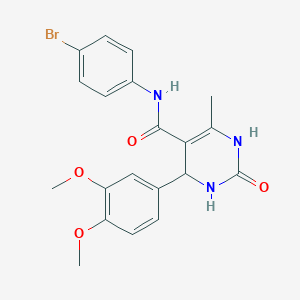
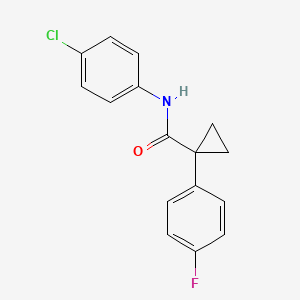
![2-[2-[(3-Chloro-1-benzothiophen-2-yl)-oxomethyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetic acid ethyl ester](/img/structure/B2525722.png)
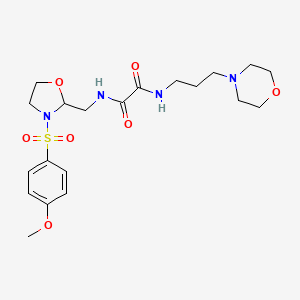

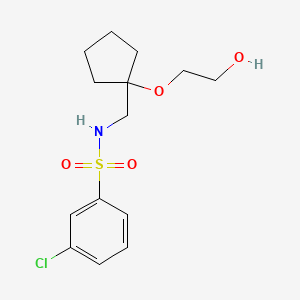
![2-Phenylimidazo[2,1-a]phthalazin-6-amine](/img/structure/B2525730.png)
